molecular formula C17H24F2N2O2 B6980120 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea

1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea

Cat. No.: B6980120
M. Wt: 326.4 g/mol
InChI Key: LDCRQLHTCKKBAQ-UHFFFAOYSA-N
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Description

1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluorocyclohexyl group, a methoxy group, and a methylphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-[1-(4,4-difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-11-5-4-6-14(23-3)15(11)21-16(22)20-12(2)13-7-9-17(18,19)10-8-13/h4-6,12-13H,7-10H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRQLHTCKKBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)NC(C)C2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with an appropriate isocyanate to form the urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity, while the methoxy and methylphenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea
  • 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-hydroxy-6-methylphenyl)urea
  • 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-ethylphenyl)urea

Uniqueness

1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea is unique due to the presence of both difluorocyclohexyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specific biological activities, making it a valuable compound for research and industrial applications.

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